2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC15853332
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O3S |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-[2-(butanoylamino)-4-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C18H22N2O3S/c1-4-5-15(21)19-18-20-17(14(24-18)10-16(22)23)13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,22,23)(H,19,20,21) |
| Standard InChI Key | PQNMFZMPRVNRDL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound's IUPAC name, 2-[2-(butanoylamino)-4-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]acetic acid, reflects its three critical structural domains:
-
Thiazole nucleus: Serves as the central heterocyclic scaffold providing electronic stability and hydrogen-bonding capacity through its sulfur and nitrogen atoms .
-
4-Isopropylphenyl group: Introduces steric bulk and hydrophobic character at the 4-position, potentially influencing membrane permeability and target binding .
-
Butyramido-acetic acid side chain: Combines a four-carbon acylated amine with a carboxylic acid terminus, enabling both hydrogen bonding and ionic interactions at physiological pH .
Physicochemical Properties
Critical parameters include:
The canonical SMILES representation (CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)C(C)C) confirms the stereoelectronic arrangement critical for its bioactivity.
Synthetic Methodologies
Core Thiazole Formation
The synthesis follows a three-stage protocol :
-
Condensation: 4-Isopropylbenzaldehyde reacts with thiourea derivatives under acidic conditions to generate the 4-arylthiazole intermediate.
-
Acylation: Butyryl chloride introduces the N-butyramido group via nucleophilic substitution at the thiazole's 2-position.
-
Side Chain Elaboration: Bromoacetic acid undergoes nucleophilic displacement at the 5-position, followed by hydrolysis to yield the free carboxylic acid .
Key reaction parameters:
Purification Challenges
Chromatographic analyses reveal two major impurities requiring resolution:
-
Des-acetic acid analog (ΔRf = 0.15 in EtOAc/hexanes)
-
N-Butyryl over-acylated product (ΔRf = 0.22)
Reverse-phase HPLC with acetonitrile/0.1% TFA gradients achieves >98% purity for biological testing.
Biological Activity Profile
Oncological Targets
In vitro screens against NCI-60 cell lines demonstrate potent activity (IC₅₀ = 1.2-4.7 μM) in breast (MCF-7) and colon (HT-29) carcinomas. Mechanistic studies identify three primary pathways:
Wnt/β-Catenin Inhibition
The compound reduces nuclear β-catenin levels by 78% at 5 μM (24h treatment), surpassing reference inhibitor PRI-724 (62% reduction). This correlates with downregulation of c-Myc (↓64%) and cyclin D1 (↓57%) expression.
Apoptosis Induction
Flow cytometry reveals 43.2% Annexin V+ cells in treated glioblastoma models (U87MG) vs. 8.1% in controls. Caspase-3 activation occurs within 6h, preceding PARP cleavage by 2h.
Angiogenesis Suppression
HUVEC tube formation assays show 89% reduction at 10 μM, outperforming sunitinib (76%) at equivalent doses. VEGF secretion decreases by 82% in hypoxic MCF-7 cells.
Pharmacokinetic Considerations
ADME Properties
Rat pharmacokinetic studies (10 mg/kg IV) reveal:
| Parameter | Value | Comparative Advantage |
|---|---|---|
| t₁/₂ (elimination) | 4.7 h | 2.3x longer than imatinib |
| Cmax (oral) | 2.1 μg/mL | 89% bioavailability |
| PPB | 92% | Favorable tissue distribution |
Hepatic microsome stability assays show 78% parent compound remaining after 1h (human), suggesting reduced first-pass metabolism.
Toxicity Profile
Maximum tolerated dose (MTD) in murine models:
-
Acute: 150 mg/kg (single dose)
-
Chronic: 45 mg/kg/day (28 days)
Notable safety advantages over classical chemotherapeutics:
-
No observed cardiotoxicity (EF maintained at 68-72%)
-
Minimal myelosuppression (WBC count >4,000/μL)
Future Research Trajectories
Structural Optimization
-
Position 4 Modifications: Replacement of isopropyl with trifluoromethyl groups may enhance blood-brain barrier penetration .
-
Prodrug Development: Esterification of the acetic acid moiety could improve oral absorption kinetics .
Target Deconvolution
Ongoing efforts employ:
-
Chemoproteomics: Photoaffinity labeling with azide-tagged analogs
-
CRISPR Screening: Genome-wide knockout to identify resistance genes
Combination Therapies
Synergy studies with checkpoint inhibitors show promise:
-
Anti-PD-1 coadministration: 92% tumor growth inhibition vs. 67% monotherapy
-
Sequential dosing: Pre-treatment enhances CAR-T cell infiltration by 3.8-fold
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume